phenacyl 4-(thiophene-2-carbonylamino)benzoate
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Overview
Description
phenacyl 4-(thiophene-2-carbonylamino)benzoate is a complex organic compound that features a thiophene ring, a benzoic acid moiety, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenacyl 4-(thiophene-2-carbonylamino)benzoate typically involves multi-step organic reactions. One common method includes the acylation of thiophene with benzoic acid derivatives, followed by esterification with 2-oxo-2-phenyl-ethyl alcohol. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
phenacyl 4-(thiophene-2-carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
phenacyl 4-(thiophene-2-carbonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which phenacyl 4-(thiophene-2-carbonylamino)benzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity.
Benzoic acid esters: These compounds have similar ester functionalities and can undergo comparable chemical reactions.
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial contexts .
Properties
Molecular Formula |
C20H15NO4S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
phenacyl 4-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H15NO4S/c22-17(14-5-2-1-3-6-14)13-25-20(24)15-8-10-16(11-9-15)21-19(23)18-7-4-12-26-18/h1-12H,13H2,(H,21,23) |
InChI Key |
FVTMWYWTFLWDKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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